![molecular formula C18H20ClN3O4 B4652986 {3-[(4-chloro-1H-pyrazol-1-yl)methoxy]phenyl}(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone](/img/structure/B4652986.png)
{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]phenyl}(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
Overview
Description
The compound {3-[(4-chloro-1H-pyrazol-1-yl)methoxy]phenyl}(1,4-dioxa-8-azaspiro[45]dec-8-yl)methanone is a complex organic molecule that features a combination of pyrazole, phenyl, and spiro structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4-chloro-1H-pyrazol-1-yl)methoxy]phenyl}(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable α,β-unsaturated carbonyl compound under acidic conditions.
Attachment of the chloro group: Chlorination of the pyrazole ring is performed using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the spiro structure: The spiro structure is synthesized through a cyclization reaction involving a diol and an amine under dehydrating conditions.
Coupling of the pyrazole and spiro structures: This step involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to link the pyrazole and spiro structures via an ether bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of pyrazole N-oxide derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It can be used in assays to investigate the inhibition or activation of specific biological pathways.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structural features may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of {3-[(4-chloro-1H-pyrazol-1-yl)methoxy]phenyl}(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone is not fully elucidated. it is hypothesized that the compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The chloro group on the pyrazole ring may facilitate binding to these targets, while the spiro structure could enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- {3-[(4-bromo-1H-pyrazol-1-yl)methoxy]phenyl}(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
- {3-[(4-methyl-1H-pyrazol-1-yl)methoxy]phenyl}(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
Uniqueness
The unique combination of a chloro-substituted pyrazole ring and a spiro structure distinguishes {3-[(4-chloro-1H-pyrazol-1-yl)methoxy]phenyl}(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone from similar compounds. This structural uniqueness may result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[3-[(4-chloropyrazol-1-yl)methoxy]phenyl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c19-15-11-20-22(12-15)13-24-16-3-1-2-14(10-16)17(23)21-6-4-18(5-7-21)25-8-9-26-18/h1-3,10-12H,4-9,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDBGPBSPZKPBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC(=CC=C3)OCN4C=C(C=N4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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